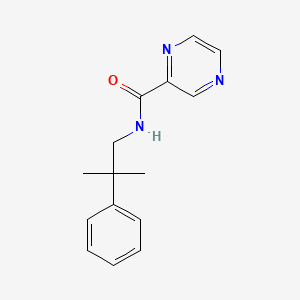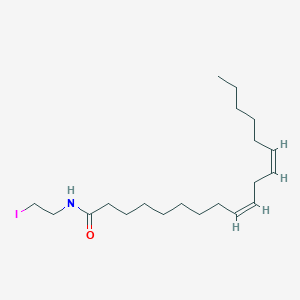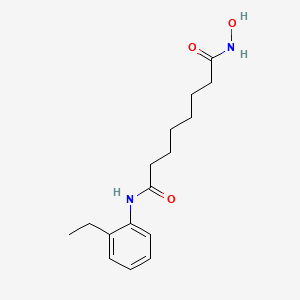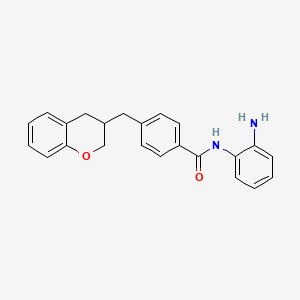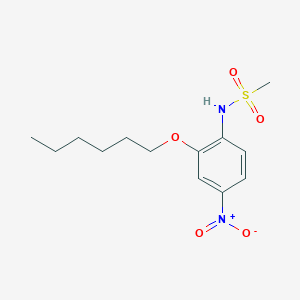
N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide is a synthetic compound known for its selective inhibition of cyclooxygenase-2 (COX-2) enzyme. This compound is part of the sulfonamide class and has been studied for its potential anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide typically involves the reaction of 2-hexyloxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and solvent purity, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Reduction: N-(2-hexyloxy-4-aminophenyl)methanesulfonamide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The primary mechanism of action of N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide is the selective inhibition of the COX-2 enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide: Another COX-2 inhibitor with similar properties.
Celecoxib: A well-known COX-2 inhibitor used in the treatment of pain and inflammation
Uniqueness
N-(2-hexyloxy-4-nitrophenyl)methanesulfonamide is unique due to its specific hexyloxy substitution, which may confer different pharmacokinetic properties compared to other COX-2 inhibitors. This structural difference can affect its solubility, absorption, and overall efficacy .
Properties
Molecular Formula |
C13H20N2O5S |
|---|---|
Molecular Weight |
316.38 g/mol |
IUPAC Name |
N-(2-hexoxy-4-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C13H20N2O5S/c1-3-4-5-6-9-20-13-10-11(15(16)17)7-8-12(13)14-21(2,18)19/h7-8,10,14H,3-6,9H2,1-2H3 |
InChI Key |
ZYLWBHCVEZSQJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


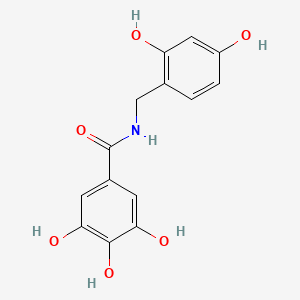


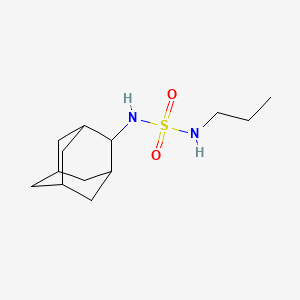
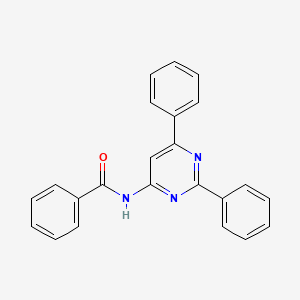
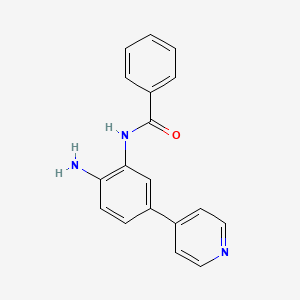

![N-(2-Ethylphenyl)-5-methylbenzo[d]oxazol-2-amine](/img/structure/B10850788.png)
![(1S,9R,13R)-1,13-dimethyl-10-[[(2S)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10850790.png)
